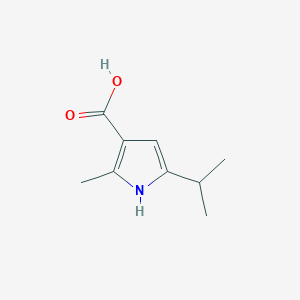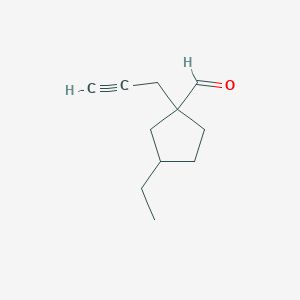
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H16O. It is a cyclopentane derivative featuring an ethyl group, a prop-2-yn-1-yl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the cyclocondensation of n-(prop-2-yn-1-yl) derivatives. One common method includes the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere, followed by the addition of propargyl bromide . The reaction mixture is then refluxed to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), propargyl bromide
Major Products:
Oxidation: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carboxylic acid
Reduction: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopentane derivatives.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The prop-2-yn-1-yl group can undergo cycloaddition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the compound’s ability to act as both an electrophile and a nucleophile, depending on the reaction conditions.
Comparación Con Compuestos Similares
3-Cyclopentyl-1-propyne: Similar structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
1,2-Dimethyl-3-ethylcyclopentane: Similar cyclopentane core but different substituents, leading to different chemical properties and reactivity.
Uniqueness: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde and an alkyne functional group. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-ethyl-1-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-6-11(9-12)7-5-10(4-2)8-11/h1,9-10H,4-8H2,2H3 |
Clave InChI |
YZSHVTPNAMWNQR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(C1)(CC#C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



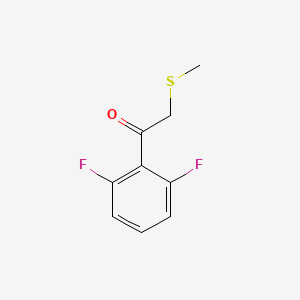
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)

![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)
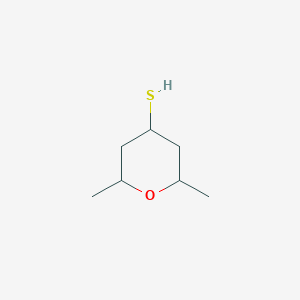
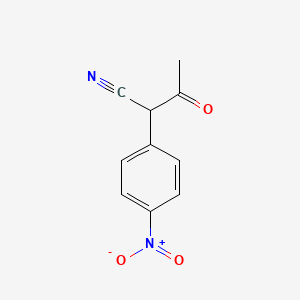

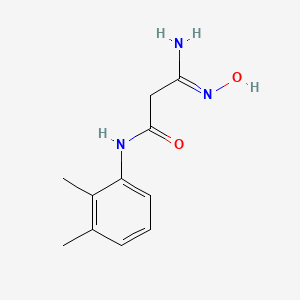
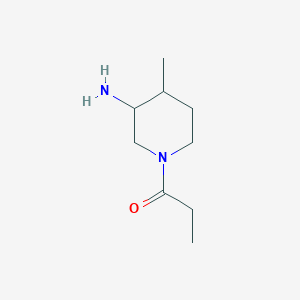
![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)
